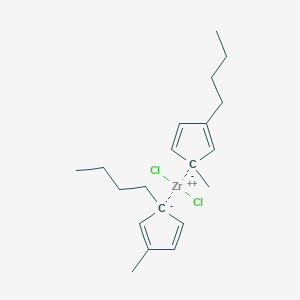
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is a versatile organometallic compound. It is known for its unique properties and applications in various fields such as catalysis, organic synthesis, and material science. This compound is part of the metallocene family, which are known for their stability and catalytic properties .
Métodos De Preparación
The synthesis of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the reaction of 2-Butyl-5-methylcyclopenta-1,3-diene with zirconium tetrachloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.
Análisis De Reacciones Químicas
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. Major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .
Aplicaciones Científicas De Investigación
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is widely used in scientific research due to its catalytic properties. It is used in:
Catalysis: As a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Material Science: In the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the zirconium and allows it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules like ethylene and propylene, leading to their polymerization .
Comparación Con Compuestos Similares
Similar compounds to 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride include:
Bis(cyclopentadienyl)zirconium dichloride: Known for its use in catalysis and similar stability properties.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: Offers enhanced stability due to the presence of additional methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in catalytic processes .
Actividad Biológica
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride, is an organometallic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of zirconium as the central metal atom coordinated to two cyclopentadienyl ligands and two chloride ions. The molecular formula is C20H30Cl2Zr, indicating a high molecular weight and complexity due to multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H30Cl2Zr |
| Molecular Weight | 432.58 g/mol |
| Appearance | White powder |
| Purity | ≥98% |
| Sensitivity | Air, moisture |
Biological Activity
Research indicates that organometallic compounds like bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride exhibit unique biological activities primarily related to their catalytic properties in polymerization processes and potential interactions with biological macromolecules.
The biological activity of this compound may be attributed to its ability to interact with various biological systems through mechanisms such as:
- Catalysis : Facilitating polymerization reactions that can lead to the formation of biocompatible materials.
- Metal Ion Interactions : The zirconium ion may play a role in enzyme mimicry or modulation of biochemical pathways.
Case Studies
-
Catalytic Activity in Polymerization :
- A study demonstrated that bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride can effectively catalyze the polymerization of olefins, producing polymers with specific desired properties. This process has implications for developing new materials with enhanced mechanical and thermal properties.
-
Toxicological Assessment :
- Research has shown that organometallic compounds can exhibit cytotoxic effects at certain concentrations. A study assessed the cytotoxicity of various zirconium complexes, including this compound, on mammalian cell lines. Results indicated dose-dependent toxicity, emphasizing the need for careful evaluation in biomedical applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride, it is useful to compare it with other related compounds.
Table 2: Comparison of Zirconium Complexes
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride | C20H30Cl2Zr | Different ligand structure; varied reactivity |
| Bis[(1,2,3,4,5-I.)-1-butyl-2,4-cyclopentadienyl]dichlorozirconium | C18H36Cl2Zr | Contains iodine substituents; altered electronic properties |
| Bis(1-butyl-3-methylcyclopentadienyl)zirconium(IV) chloride | C20H30Cl2Zr | Similar structure but differs in oxidation state |
Propiedades
Número CAS |
151840-68-5 |
|---|---|
Fórmula molecular |
C20H30Cl2Zr |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
LJKJSEVMTCFGSH-UHFFFAOYSA-L |
SMILES |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES isomérico |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES canónico |
CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















